molecular formula C17H25F3N2O2S B14174099 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol CAS No. 925912-31-8

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol

Katalognummer: B14174099
CAS-Nummer: 925912-31-8
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: GRSVSTOVPCYPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a nitro group, a trifluoromethyl group, and a thiol group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with decanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

925912-31-8

Molekularformel

C17H25F3N2O2S

Molekulargewicht

378.5 g/mol

IUPAC-Name

10-[4-nitro-3-(trifluoromethyl)anilino]decane-1-thiol

InChI

InChI=1S/C17H25F3N2O2S/c18-17(19,20)15-13-14(9-10-16(15)22(23)24)21-11-7-5-3-1-2-4-6-8-12-25/h9-10,13,21,25H,1-8,11-12H2

InChI-Schlüssel

GRSVSTOVPCYPBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NCCCCCCCCCCS)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.